molecular formula C13H14BrN3O3 B5475649 (3E)-3-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)hydrazinylidene]piperidin-2-one

(3E)-3-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)hydrazinylidene]piperidin-2-one

Cat. No.: B5475649
M. Wt: 340.17 g/mol
InChI Key: FUQYVBRPZQUJQP-CXUHLZMHSA-N
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Description

(3E)-3-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)hydrazinylidene]piperidin-2-one is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxin ring and a piperidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)hydrazinylidene]piperidin-2-one typically involves multiple steps, starting with the preparation of the brominated benzodioxin precursor. This precursor can be synthesized through the bromination of 2,3-dihydro-1,4-benzodioxin using bromine or a brominating agent under controlled conditions. The resulting brominated compound is then reacted with hydrazine to form the hydrazinylidene intermediate.

The final step involves the condensation of the hydrazinylidene intermediate with piperidin-2-one under acidic or basic conditions to yield the target compound. The reaction conditions, such as temperature, solvent, and pH, are optimized to maximize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)hydrazinylidene]piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the benzodioxin ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

(3E)-3-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)hydrazinylidene]piperidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3E)-3-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)hydrazinylidene]piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-[(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)hydrazinylidene]piperidin-2-one
  • (3E)-3-[(6-fluoro-2,3-dihydro-1,4-benzodioxin-7-yl)hydrazinylidene]piperidin-2-one
  • (3E)-3-[(6-iodo-2,3-dihydro-1,4-benzodioxin-7-yl)hydrazinylidene]piperidin-2-one

Uniqueness

(3E)-3-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)hydrazinylidene]piperidin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can enhance the compound’s ability to interact with biological targets and may improve its pharmacokinetic properties compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

(3E)-3-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)hydrazinylidene]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O3/c14-8-6-11-12(20-5-4-19-11)7-10(8)17-16-9-2-1-3-15-13(9)18/h6-7,17H,1-5H2,(H,15,18)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQYVBRPZQUJQP-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NNC2=CC3=C(C=C2Br)OCCO3)C(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\NC2=CC3=C(C=C2Br)OCCO3)/C(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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